methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate involves multifaceted chemical reactions, showcasing the compound's foundational role in creating structurally complex molecules. For instance, the synthesis and crystal structure of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate demonstrate the compound's adaptability in forming diverse structures through specific reactions (Minga, 2005). This synthesis process, characterized by the treatment with ethyl 2-cyano-3,3-dimethylthioacrylate and subsequent crystallographic analysis, reveals the compound's capacity for structural transformation and functional group manipulation.
Molecular Structure Analysis
The molecular structure of methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate and its derivatives is often elucidated through X-ray crystallography, providing detailed insights into their atomic arrangement and spatial configuration. For example, studies on hydrogen-bonded chains and sheets in related compounds highlight the importance of hydrogen bonding in determining the molecular structure and stability of these molecules (Portilla et al., 2007). These analyses underscore the intricate intermolecular interactions that govern the crystalline structures and, by extension, the physical and chemical properties of the compound.
Chemical Reactions and Properties
Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate participates in various chemical reactions, leading to a plethora of derivatives with unique properties. The compound's reactivity, particularly in forming coordination polymers and undergoing methylation, signifies its versatility in synthetic chemistry (Cheng et al., 2017). These reactions not only expand the compound's applicability but also offer insights into its chemical behavior and interaction with other molecules.
Physical Properties Analysis
The physical properties of methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in different environments and applications. The synthesis and structural diversity of coordination polymers constructed from semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands illustrate how modifications in the compound's structure can influence its physical properties, including thermal and luminescence characteristics (Cheng et al., 2017).
Scientific Research Applications
Structural and Crystallographic Studies
Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate and its derivatives have been extensively studied for their structural and crystallographic properties. For instance, Portilla et al. (2007) explored the hydrogen-bonded chains and rings in related compounds, emphasizing the importance of hydrogen bonding in determining molecular structure (Portilla et al., 2007). Similarly, Minga (2005) synthesized a related compound and analyzed its crystal structure, finding potential applications in fungicidal and plant growth regulation activities (Minga, 2005).
Synthesis and Characterization
Research has focused on the synthesis and characterization of methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate derivatives. Viveka et al. (2016) combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, which are biologically significant (Viveka et al., 2016).
Biological and Chemical Properties
Several studies have examined the biological and chemical properties of these compounds. For instance, the research by Maqbool et al. (2014) on pyrazolopyridines revealed their antibacterial properties (Maqbool et al., 2014). Wu et al. (2006) investigated the unique reactivity of a similar compound for synthesizing pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones, with potential as fluorescent molecules and monocotyledonous inhibitors (Wu et al., 2006).
Anticancer and Antimicrobial Studies
Compounds derived from methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate have been evaluated for their anticancer and antimicrobial activities. Hafez et al. (2016) synthesized compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and found them to exhibit significant antimicrobial and anticancer activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Corrosion Inhibition and Material Science Applications
In material science, derivatives of this compound have been explored for their properties as corrosion inhibitors. For example, Dohare et al. (2017) studied pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, as novel corrosion inhibitors for mild steel, highlighting the potential industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017).
Safety And Hazards
The specific safety and hazards information for “methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate” is not available in the search results. However, it’s important to handle all chemicals with appropriate safety precautions.
Future Directions
Pyrazole and its derivatives are of great interest to the academic community as well as industry due to their large therapeutic potential3. The search for new pyrazole-based compounds is ongoing, with a focus on design and structure-activity relationships3. In particular, the most relevant results have been obtained for anticancer/anti-inflammatory compounds3.
properties
IUPAC Name |
methyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-4(6(10)11-2)5(7)9-8-3/h1-2H3,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAHIUONPHHSTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40550751 | |
Record name | Methyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40550751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | |
CAS RN |
109012-96-6 | |
Record name | Methyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40550751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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